N-(2-methylquinolin-6-yl)acetamide
Overview
Description
N-(2-methylquinolin-6-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 6-position.
Mechanism of Action
Target of Action
N-(2-methylquinolin-6-yl)acetamide is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects . For instance, some quinoline derivatives have been found to act as scavengers of free radicals .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 20024 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.
Another method involves the reaction of 2-methylquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-methylquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-6-yl)acetamide.
Quinoline N-oxide: An oxidized derivative of quinoline.
6-amino-2-methylquinoline: A related compound with an amino group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group at the 6-position and the methyl group at the 2-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
N-(2-methylquinolin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10-7-11(14-9(2)15)5-6-12(10)13-8/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLXQDPVQTXRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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